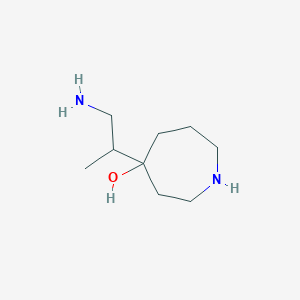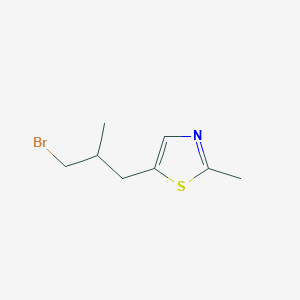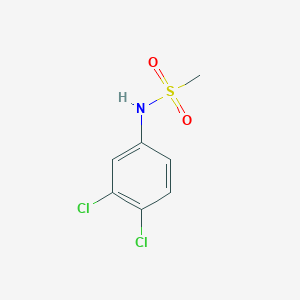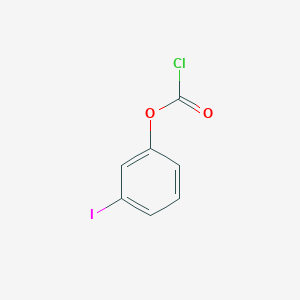
3-Iodophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodophenyl chloroformate is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of phenyl chloroformate, where an iodine atom is substituted at the meta position of the phenyl ring. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodophenyl chloroformate can be synthesized through the reaction of 3-iodophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
IC6H4OH+COCl2→IC6H4OCOCl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of phosgene gas, which is highly toxic and requires stringent safety measures. The process is carried out in a controlled environment to ensure the safe handling of phosgene and the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Iodophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the hydrochloric acid byproduct.
Alcohols: For carbonate ester formation, reactions are carried out under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: For mixed anhydride formation, reactions are performed in the presence of a base.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
3-Iodophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodophenyl chloroformate involves its reactivity as an electrophile. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on the reacting molecules, and the pathways involved are typically substitution reactions.
Comparison with Similar Compounds
Phenyl Chloroformate: Similar in structure but lacks the iodine substituent.
Benzyl Chloroformate: Contains a benzyl group instead of an iodine substituent.
Ethyl Chloroformate: Contains an ethyl group instead of an iodine substituent.
Uniqueness: 3-Iodophenyl chloroformate is unique due to the presence of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The iodine substituent can also affect the physical properties, such as boiling point and solubility, compared to other chloroformates.
Properties
Molecular Formula |
C7H4ClIO2 |
|---|---|
Molecular Weight |
282.46 g/mol |
IUPAC Name |
(3-iodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4ClIO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H |
InChI Key |
WGERBGDDYWBIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


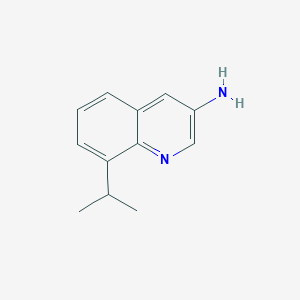

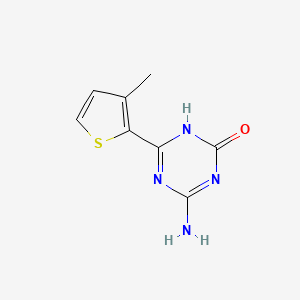


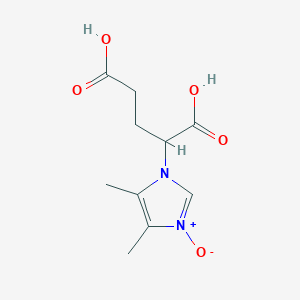
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)


